molecular formula C23H24N4O4 B11197441 N-(furan-2-ylmethyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide

N-(furan-2-ylmethyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide

Cat. No.: B11197441
M. Wt: 420.5 g/mol
InChI Key: GCSOJVYPSHATAD-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-2-[3-(3-METHOXYPROPYL)-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE is a complex organic compound that features a furan ring, a pyrrolopyrimidine core, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-2-[3-(3-METHOXYPROPYL)-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethylamine, which is then reacted with various intermediates to form the final product. Common reagents used in these reactions include aldehydes, ketones, and amines under controlled conditions such as specific temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-2-[3-(3-METHOXYPROPYL)-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring typically yields carboxylic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-2-[3-(3-METHOXYPROPYL)-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-2-[3-(3-METHOXYPROPYL)-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(FURAN-2-YL)METHYL]-2-[3-(3-METHOXYPROPYL)-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H24N4O4

Molecular Weight

420.5 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]acetamide

InChI

InChI=1S/C23H24N4O4/c1-30-11-6-10-26-16-25-21-19(17-7-3-2-4-8-17)14-27(22(21)23(26)29)15-20(28)24-13-18-9-5-12-31-18/h2-5,7-9,12,14,16H,6,10-11,13,15H2,1H3,(H,24,28)

InChI Key

GCSOJVYPSHATAD-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NCC4=CC=CO4

Origin of Product

United States

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